![molecular formula C27H26O2P2 B14272487 {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 138169-42-3](/img/structure/B14272487.png)
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two 4-methylphenyl groups, one oxo group, and one diphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 4-methylphenylphosphine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
-
Step 1: Formation of Intermediate
Reactants: Diphenylphosphine oxide, 4-methylphenylphosphine
Catalyst: Palladium or platinum-based catalyst
Conditions: Temperature around 80-100°C, inert atmosphere (e.g., nitrogen or argon)
-
Step 2: Final Product Formation
Reactants: Intermediate from Step 1
Conditions: Further heating and purification steps to isolate the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Lower oxidation state phosphorus compounds.
Substitution Products: Compounds with substituted phenyl or methyl groups.
科学的研究の応用
Chemistry
In chemistry, {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology
In biological research, this compound can be used to study phosphorus-containing biomolecules. Its interactions with enzymes and proteins provide insights into biochemical pathways involving phosphorus.
Medicine
Potential applications in medicine include the development of phosphorus-based drugs. The compound’s ability to interact with biological molecules makes it a candidate for drug design and delivery systems.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its role as a precursor in the production of polymers and other high-performance materials is significant.
作用機序
The mechanism by which {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The phosphorus atom in the compound can coordinate with metal ions, forming stable complexes that influence catalytic activity. In biological systems, the compound can interact with enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
- {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenylphosphine
- {[Bis(4-methoxyphenyl)phosphoryl]methyl}(oxo)diphenylphosphine
- {[Bis(4-chlorophenyl)phosphoryl]methyl}(oxo)diphenylphosphine
Uniqueness
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the 4-methylphenyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
138169-42-3 |
|---|---|
分子式 |
C27H26O2P2 |
分子量 |
444.4 g/mol |
IUPAC名 |
1-[diphenylphosphorylmethyl-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C27H26O2P2/c1-22-13-17-26(18-14-22)31(29,27-19-15-23(2)16-20-27)21-30(28,24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,21H2,1-2H3 |
InChIキー |
MEFKKMDPYAIZQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(=O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


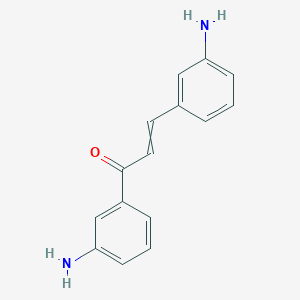
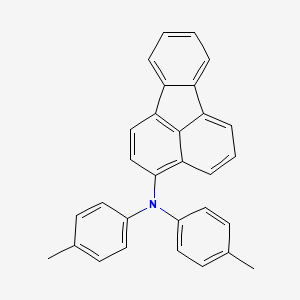

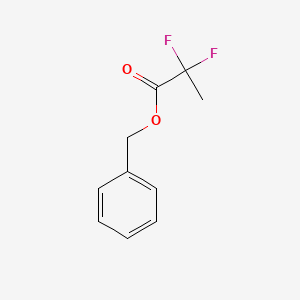
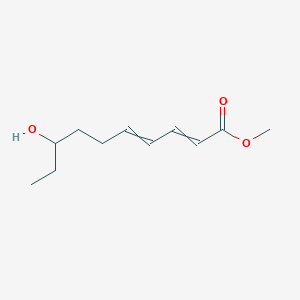
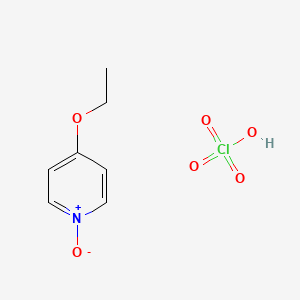
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
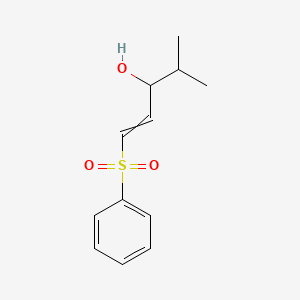
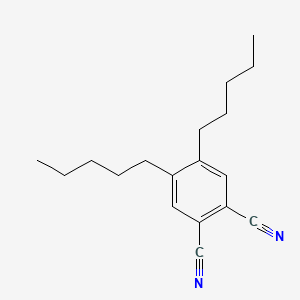
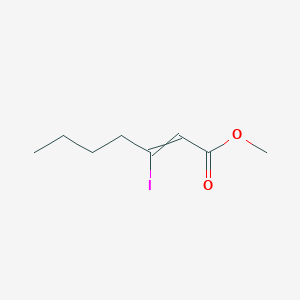
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)

